3-(1-phenylcyclopropyl)pyrrolidine hydrochloride
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Overview
Description
3-(1-Phenylcyclopropyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenylcyclopropyl groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its biological activity and makes it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylcyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclopropyl ketone can yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-phenylcyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-(1-phenylcyclopropyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1-phenylcyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Cyclopropylamine: Contains a cyclopropyl group and an amine, used in the synthesis of pharmaceuticals and agrochemicals.
Phenylpyrrolidine: Features a phenyl group attached to a pyrrolidine ring, with applications in medicinal chemistry.
Uniqueness
3-(1-phenylcyclopropyl)pyrrolidine hydrochloride is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds. Its unique structure allows for diverse applications in research and industry .
Properties
CAS No. |
2763756-11-0 |
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Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.